2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide features a 1,2,4-triazin-3-yl core modified with a benzyl group at position 6, a sulfanyl-acetamide side chain, and a 2-methylphenyl substituent on the acetamide nitrogen. Its structural uniqueness lies in the benzyl and 2-methylphenyl groups, which influence physicochemical properties and biological interactions. This article provides a detailed comparison with structurally analogous compounds to elucidate structure-activity relationships (SARs) and synthetic trends.
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-5-6-10-15(13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-8-3-2-4-9-14/h2-10H,11-12,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPICQYBPVDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is often introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the triazine intermediate.
Sulfanyl Linkage Formation: The sulfanyl group is incorporated through thiolation reactions, typically using thiol reagents like thiourea or thioglycolic acid.
Acetamide Formation: The final step involves the acylation of the triazine derivative with 2-methylphenyl acetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives and alcohols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its triazine core is a known pharmacophore in various drugs, and modifications to this structure could lead to new treatments for diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazine ring can act as a scaffold for binding to active sites, while the sulfanyl and benzyl groups may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
- Key Observations: Benzyl vs. Aryl Group Position: 2-Methylphenyl (target) vs. 4-methylphenyl () alters steric effects and π-π stacking with biological targets. Heterocyclic Modifications: Compounds like 8e () replace the triazine with an oxadiazole-indole system, diversifying electronic properties.
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (CAS Number: 886966-14-9) is a triazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.45 g/mol. The structure features a triazine ring, a benzyl group, and a sulfanyl linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2S |
| Molecular Weight | 365.45 g/mol |
| CAS Number | 886966-14-9 |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The triazine ring may serve as a scaffold for binding to active sites, while the sulfanyl and benzyl groups enhance binding affinity and specificity. Potential pathways include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
- Receptor Interaction: It might bind to specific receptors influencing signaling pathways.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, in studies assessing the antiproliferative effects against various human cancer cell lines (HeLa, HepG2, A549), compounds similar to this compound have shown promising results with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research on related triazine derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-releasing groups significantly influences antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the benzyl group and the triazine ring can significantly alter the biological activity of the compound. For example:
- Benzyl Substitution: Variations in the benzyl group can enhance or diminish cytotoxicity.
- Triazine Modifications: Changes in the functional groups attached to the triazine ring can lead to improved binding affinity towards target proteins.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Screening: A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, emphasizing the importance of structural features in enhancing activity .
- Antimicrobial Evaluation: Another investigation focused on synthesizing thiazole derivatives which showed significant antimicrobial activity comparable to standard antibiotics like norfloxacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
